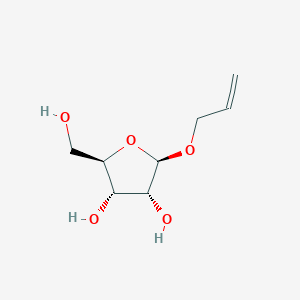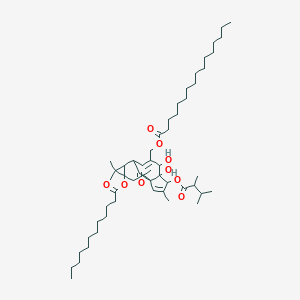
Hexadecanoic acid, (6-(2,3-dimethyl-1-oxobutoxy)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-10a-((1-oxododecyl)oxy)-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-4-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, (6-(2,3-dimethyl-1-oxobutoxy)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-10a-((1-oxododecyl)oxy)-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-4-yl)methyl ester is a natural product found in Euphorbia cornigera and Euphorbia kansui with data available.
Scientific Research Applications
Phytochemical Screening in Plant Species
Hexadecanoic acid derivatives have been identified in various plant species, indicating their significance in phytochemical research. For instance, a study on Cenchrus biflorus Roxb revealed the presence of hexadecanoic acid and its derivatives as part of its phytochemical composition, suggesting a potential role in herbal drug development (Arora & Kumar, 2018).
Chemical Constituents in Marine Organisms
Marine organisms such as corals also contain hexadecanoic acid derivatives. A study analyzing the chemical constituents of Acropora pulchra , a hard coral, isolated several compounds including hexadecanoic acid derivatives. These findings contribute to the understanding of marine bioactive compounds (Shi, 2003).
Ozonolysis in Organic Synthesis
In organic chemistry, hexadecanoic acid derivatives are used in reactions like ozonolysis. A study demonstrated the conversion of various olefins to methyl esters through ozonolysis, showcasing the practical applications of hexadecanoic acid derivatives in synthetic procedures (Marshall & Garofalo, 1993).
Novel Esters and Alcohols Synthesis
Hexadecanoic acid derivatives are pivotal in synthesizing various esters and alcohols. For instance, a study detailed the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from hexadecanoic acid, illustrating its versatility in organic synthesis (Hanzawa et al., 2012).
Novel Metabolites Discovery
Research on fungal metabolites has identified new compounds, including a novel hexadecanoic acid derivative. This discovery contributes to the expanding library of natural products with potential pharmacological applications (Qu et al., 2021).
Isotope-Labeled Fatty Acids Synthesis
Hexadecanoic acid derivatives play a role in the synthesis of isotopically labeled fatty acids, essential in biochemical and medical research. A study focused on the synthesis of saturated and unsaturated sixteen-carbon acids deuterated at specific carbon positions, showcasing the importance of hexadecanoic acid derivatives in producing labeled compounds for research purposes (Tulloch & Bergter, 1981).
Hydrogenation Studies
Hexadecanoic acid derivatives are also used in hydrogenation studies. For example, research on ruthenium-tin boride catalysts for the hydrogenation of fatty acid esters to alcohols involved hexadecanoic acid methyl ester, providing insights into catalyst composition and reaction parameters (Deshpande, Ramnarayan, & Narasimhan, 1990).
Properties
CAS No. |
135883-24-8 |
|---|---|
Molecular Formula |
C9H14ClNSi |
Molecular Weight |
883.3 g/mol |
IUPAC Name |
[4-(2,3-dimethylbutanoyloxy)-12-dodecanoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl hexadecanoate |
InChI |
InChI=1S/C54H90O9/c1-10-12-14-16-18-20-21-22-23-25-26-28-30-32-44(55)61-37-42-34-43-46-51(8,9)53(46,63-45(56)33-31-29-27-24-19-17-15-13-11-2)36-40(6)52(48(43)58)35-39(5)49(54(52,60)47(42)57)62-50(59)41(7)38(3)4/h34-35,38,40-41,43,46-47,49,57,60H,10-33,36-37H2,1-9H3 |
InChI Key |
ILEDHBXLZDJQHK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(CC(C4(C2=O)C=C(C(C4(C1O)O)OC(=O)C(C)C(C)C)C)C)OC(=O)CCCCCCCCCCC)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(CC(C4(C2=O)C=C(C(C4(C1O)O)OC(=O)C(C)C(C)C)C)C)OC(=O)CCCCCCCCCCC)(C)C |
Synonyms |
13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate-20-hexadecanoate kansuiphorin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



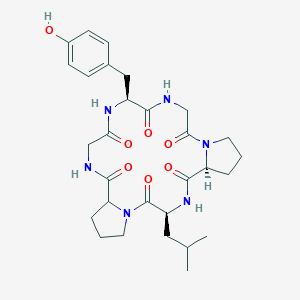
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
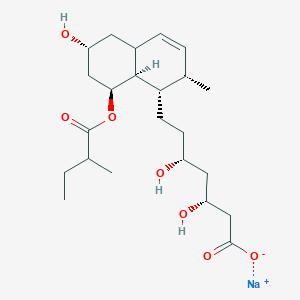
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)

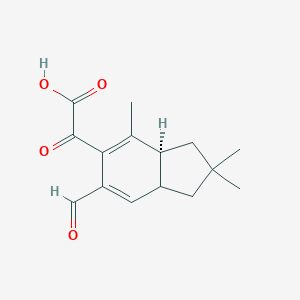
![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
